Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride
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Overview
Description
Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted imidates depending on the nucleophile used
Scientific Research Applications
Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride involves its interaction with specific molecular targets. The imidate group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved include nucleophilic addition and substitution reactions, which can alter the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-dimethylcyclopropane-1-carboxylate
- Ethyl 2,2-dimethylcyclopropane-1-carboximidate
- Methyl 2,2-dimethylcyclopropane-1-carboxamide
Uniqueness
Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride is unique due to its specific imidate functional group, which imparts distinct reactivity and properties compared to other similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2,2-dimethylcyclopropane-1-carboximidate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(2)4-5(7)6(8)9-3;/h5,8H,4H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKHMSHUJLVWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=N)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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